Methyl (R)-2-((2-chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate
Description
Methyl (R)-2-((2-chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate is a synthetic small molecule featuring a fused imidazo[4,5-b]pyridine core. This structure is substituted with a 2-chlorobenzylamino group at position 2, a 2,3-dihydro-1H-inden-1-yl group at position 1, and a methyl ester at position 3. The stereochemistry at the indenyl group (R-configuration) is critical for its biological interactions.
Properties
IUPAC Name |
methyl 2-[(2-chlorophenyl)methylamino]-1-(2,3-dihydro-1H-inden-1-yl)imidazo[4,5-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2/c1-31-23(30)19-11-13-21-22(27-19)28-24(26-14-16-7-3-5-9-18(16)25)29(21)20-12-10-15-6-2-4-8-17(15)20/h2-9,11,13,20H,10,12,14H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEXPWDMDDVECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)N(C(=N2)NCC3=CC=CC=C3Cl)C4CCC5=CC=CC=C45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((2-chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate typically involves multiple steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor.
Introduction of the 2-chlorobenzyl group: This step involves the nucleophilic substitution of a suitable leaving group with 2-chlorobenzylamine.
Attachment of the indene moiety: This can be done through a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the imidazo[4,5-b]pyridine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: The compound can be used as a starting material for the synthesis of novel derivatives with potential pharmaceutical applications.
Biology
Biological assays: The compound can be used in various biological assays to study its effects on different biological targets.
Medicine
Drug development: Due to its complex structure, the compound is of interest in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry
Chemical intermediates: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ®-Methyl 2-((2-chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, leading to a biological response. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Modifications at Position 5
The methyl ester group at position 5 distinguishes this compound from closely related derivatives. Key comparisons include:
*Calculated based on molecular formula (C₂₃H₂₀ClN₅O₂).
- Carboxamide Analogue : The carboxamide derivative (CAS 1202159-38-3) is a prominent analogue with improved aqueous solubility due to its polar -CONH₂ group. This compound is highlighted for its role in drug discovery pipelines, where its safety and efficacy profiles are under evaluation .
- The -COOH group enables ionic interactions, making it suitable for coordination chemistry or pH-dependent targeting .
- Target Methyl Ester : The methyl ester group balances lipophilicity and metabolic lability. Esters are often prodrug motifs, suggesting this compound may undergo enzymatic hydrolysis in vivo to release the active carboxylic acid.
Substituent Variations on the Imidazo[4,5-b]Pyridine Core
Modifications at Position 2
- 2-Chlorobenzylamino Group: Present in the target compound, this group contributes to steric bulk and electronic effects via the electron-withdrawing chlorine atom. Similar chlorobenzyl motifs are common in kinase inhibitors for enhancing target affinity .
- Tetrazole-Containing Analogues : Compounds like (S)-3-(5-(2-(1H-Tetrazol-5-yl)Phenyl)-2,3-Dihydro-1H-Inden-1-Yl)-2-Ethyl-5,6,7-Trimethyl-3H-Imidazo[4,5-b]Pyridine (CAS 1310692-60-4) replace the chlorobenzyl group with a tetrazole ring. Tetrazoles act as bioisosteres for carboxylic acids, improving metabolic stability and membrane permeability .
Modifications at Position 1
- 2,3-Dihydro-1H-Inden-1-Yl Group : The R-configuration at this position is conserved across analogues (e.g., ), suggesting stereochemical specificity for target engagement. This group provides a rigid, planar structure that may enhance binding to hydrophobic pockets in proteins.
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